3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride

Catalog No.
S831917
CAS No.
1160251-11-5
M.F
C16H14ClFO3
M. Wt
308.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride

CAS Number

1160251-11-5

Product Name

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoyl chloride

Molecular Formula

C16H14ClFO3

Molecular Weight

308.73 g/mol

InChI

InChI=1S/C16H14ClFO3/c1-2-20-15-9-12(16(17)19)5-8-14(15)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3

InChI Key

JSYROGMPZXMVDX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride has the molecular formula C16H14ClFO3 and a molecular weight of approximately 308.74 g/mol. It is characterized by its unique structure, which includes an ethoxy group and a fluorobenzyl ether moiety attached to a benzoyl chloride framework. The compound is typically utilized in proteomics as a derivatization reagent for hydroxyl and amino compounds, facilitating the identification and quantification of biomolecules .

Molecular Structure

The compound's structure can be represented by the following identifiers:

  • InChI: 1S/C16H14ClFO3/c1-2-20-15-9-12(16(17)19)5-8-14(15)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3
  • Canonical SMILES: CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F .

There is no documented information on the specific mechanism of action of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride. Due to its lack of commercial availability and limited research, its potential biological activity or role in any system remains unknown.

Acyl chlorides are generally known to be:

  • Corrosive: Can cause severe skin and eye irritation or burns.
  • Lachrymators: Can irritate the respiratory system and cause tearing.
  • Reactive: Can react violently with water or alcohols, releasing hydrochloric acid fumes.

Organic Synthesis:

The presence of an acyl chloride group (-COCl) indicates 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride can function as a reactive intermediate in organic synthesis. Acyl chlorides are commonly used as acylating agents, which introduce an acyl group (RCO-) onto other molecules. This process is fundamental in the creation of various organic compounds, including pharmaceuticals, polymers, and dyes .

Medicinal Chemistry:

The aromatic structure and reactive acyl chloride group make 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride a potential candidate for exploring new drug development. By strategically modifying the molecule, researchers could investigate its interaction with biological targets and its potential therapeutic effects. The presence of the fluorine atom can also be advantageous for medicinal chemists, as it can influence the molecule's properties and drug interactions .

Typical of acyl chlorides:

  • Nucleophilic Acyl Substitution: It can react with nucleophiles such as amines and alcohols to form corresponding amides or esters.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid.

These reactions are essential for its application in synthesizing fluorescent derivatives useful in analytical chemistry .

While specific biological activities of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride are not extensively documented, its role as a derivatization reagent suggests potential applications in studying biomolecules. Such compounds often exhibit properties that can enhance fluorescence or reactivity in biological assays, making them valuable in proteomic studies .

The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride typically involves several steps:

  • Formation of the Benzoyl Chloride: The starting material is benzoyl chloride, which is reacted with an appropriate ethoxide.
  • Introduction of the Fluorobenzyl Group: A fluorobenzyl alcohol is introduced via nucleophilic substitution.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's utility in various applications .

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride is primarily used in:

  • Proteomics Research: As a derivatization agent for hydroxyl and amino compounds to enhance detection sensitivity.
  • Fluorescent Labeling: It aids in the development of fluorescent probes for biomolecular imaging and analysis.

These applications highlight its significance in both academic research and potential industrial uses .

Interaction studies involving this compound typically focus on its reactivity with biomolecules. The ability to form stable derivatives with alcohols and amines makes it an effective tool for studying protein interactions and modifications. Such studies are crucial for understanding protein function and dynamics within biological systems .

Several compounds share structural similarities with 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Ethoxy-4-(fluorobenzyl)benzoic acidC16H15FO4Contains a carboxylic acid instead of acyl chloride
3-Ethoxy-4-(2-fluorobenzyl)benzoic acidC16H15FO4Similar structure but different fluorobenzyl position
3-Ethoxy-4-(3-fluorobenzyl)benzoic acidC16H15FO4Variation in fluorobenzyl position

The unique aspect of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride lies in its acyl chloride functionality, which enhances its reactivity compared to other derivatives that contain carboxylic acid groups. This property makes it particularly useful for derivatization purposes in proteomics .

Molecular Formula and Weight Analysis

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride exhibits the molecular formula C₁₆H₁₄ClFO₃, representing a complex aromatic compound with multiple functional groups [1] [2]. The molecular weight calculation reveals a precise value of 308.72 grams per mole, derived from the summation of individual atomic contributions [1] [2]. The carbon framework contributes 192.16 grams per mole from sixteen carbon atoms, while the hydrogen component adds 14.112 grams per mole from fourteen hydrogen atoms [1] [2]. The halogen substituents contribute significantly to the overall molecular weight, with chlorine adding 35.45 grams per mole and fluorine contributing 18.998 grams per mole [1] [2]. The oxygen atoms present in the ether and carbonyl functionalities contribute 47.997 grams per mole from three oxygen atoms [1] [2].

PropertyValue
Molecular FormulaC₁₆H₁₄ClFO₃
Molecular Weight308.72 g/mol
Exact Mass308.7170 g/mol
Monoisotopic Mass308.7170 g/mol

The molecular composition demonstrates a relatively high degree of substitution on the aromatic framework, with the presence of both electron-withdrawing and electron-donating substituents creating a complex electronic environment [1] [2]. The molecular weight places this compound in the middle range of organic pharmaceutical intermediates, indicating sufficient molecular complexity for diverse chemical transformations while maintaining reasonable synthetic accessibility [1] [2].

IUPAC Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride, which precisely describes the substitution pattern and functional group arrangement [1] [2] [3]. This naming convention follows the standard protocol for substituted benzoyl chlorides, where the benzoyl chloride core serves as the parent structure with positional numbering beginning from the carbonyl carbon [1] [2] [3]. The 3-position carries an ethoxy substituent, while the 4-position bears a (4-fluorobenzyl)oxy group, creating a systematic description of the molecular architecture [1] [2] [3].

Alternative designations include 3-Ethoxy-4-[(4-fluorophenyl)methoxy]benzoyl chloride, which emphasizes the phenylmethoxy nature of the substituent rather than the benzyloxy description [2] [3] [4]. This alternative nomenclature provides equivalent structural information while highlighting different aspects of the molecular connectivity [2] [3] [4]. The compound may also be referenced as 3-ethoxy-4-((4-fluorobenzyl)oxy)benzoyl chloride in various chemical databases, demonstrating minor variations in parenthetical notation without altering the fundamental structural description [2] [3] [4].

The systematic naming approach ensures unambiguous identification of the compound structure, particularly important given the complexity of the substitution pattern and the presence of multiple functional groups [1] [2] [3]. The nomenclature accurately conveys the spatial arrangement of substituents and their chemical nature, facilitating clear communication in scientific literature and chemical databases [1] [2] [3].

Key Functional Group Properties

Acyl Chloride Moiety

The acyl chloride functional group represents the most reactive component of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride, characterized by the carbonyl carbon bonded to a chlorine atom [5] [6] [7]. This functional group exhibits extreme reactivity due to the combined electron-withdrawing effects of both the oxygen and chlorine atoms, creating a highly electrophilic carbon center [5] [6] [7]. The electronegative nature of both substituents results in significant polarization of the carbon-chlorine bond, making the carbon atom highly susceptible to nucleophilic attack [5] [6] [7].

Acyl chlorides undergo nucleophilic addition-elimination reactions with various nucleophiles, including water, alcohols, and amines [5] [6] [8]. The mechanistic pathway involves initial nucleophilic attack at the carbonyl carbon, followed by elimination of the chloride ion as a leaving group [5] [6] [8]. The high reactivity of acyl chlorides necessitates anhydrous conditions for synthesis and storage, as they react vigorously with water to form the corresponding carboxylic acid and hydrogen chloride [5] [6] [8].

The benzoyl chloride framework in this compound maintains the characteristic reactivity patterns of simpler acyl chlorides while being influenced by the electronic effects of the aromatic substituents [5] [6] [9]. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring creates a complex electronic environment that can modulate the reactivity of the acyl chloride functionality [5] [6] [9].

Ethoxy Substituent

The ethoxy group (-OCH₂CH₃) functions as an electron-donating substituent through both inductive and resonance effects [10] [11]. The oxygen atom possesses lone pairs of electrons that can participate in resonance with the aromatic ring system, increasing electron density at the ortho and para positions relative to the ethoxy group [10] [11]. This electron-donating character influences the overall electronic properties of the molecule and affects the reactivity of other functional groups present in the structure [10] [11].

Ethoxy groups demonstrate relatively low reactivity compared to other functional groups in the molecule, serving primarily as spectator groups in most chemical transformations [10] [11]. The ether linkage exhibits stability under neutral and basic conditions but can undergo cleavage under strongly acidic conditions or in the presence of strong nucleophiles [10] [11]. The alkyl portion of the ethoxy group provides steric bulk that can influence the approach of reagents to nearby reactive sites [10] [11].

The positioning of the ethoxy group at the 3-position relative to the benzoyl chloride functionality places it in a meta relationship, minimizing direct electronic interaction while still contributing to the overall electronic environment of the aromatic system [10] [11]. This positioning allows the ethoxy group to exert its electron-donating effects without directly interfering with the reactivity of the acyl chloride moiety [10] [11].

Fluorobenzyl Ether Component

The fluorobenzyl ether component consists of a 4-fluorobenzyl group connected to the aromatic ring through an ether linkage [12] [13] [14]. The fluorine substituent on the benzyl group acts as a strong electron-withdrawing group, significantly affecting the electronic properties of the benzyl moiety [12] [13] [14]. The high electronegativity of fluorine creates a dipole moment within the fluorobenzyl group, influencing both the physical and chemical properties of the compound [12] [13] [14].

The ether linkage connecting the fluorobenzyl group to the main aromatic ring exhibits characteristic ether stability, remaining intact under most reaction conditions [12] [13] [15]. This linkage provides conformational flexibility while maintaining the spatial relationship between the fluorobenzyl group and the main aromatic framework [12] [13] [15]. The ether oxygen can participate in hydrogen bonding interactions and coordination with metal centers, potentially influencing the compound's behavior in various chemical environments [12] [13] [15].

The 4-fluorobenzyl ether component contributes to the lipophilicity of the molecule while introducing polar character through the fluorine substituent [12] [13] . This combination of properties affects the compound's solubility profile and potential interactions with biological systems [12] [13] . The electron-withdrawing nature of the fluorine atom influences the reactivity of the benzyl carbon, making it more electrophilic compared to unsubstituted benzyl groups [12] [13] .

Stereochemistry and Conformational States

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride lacks traditional stereogenic centers but exhibits conformational complexity due to the presence of rotatable bonds and aromatic ring systems [17] [18]. The primary source of conformational variation arises from rotation around the ether linkage connecting the fluorobenzyl group to the main aromatic ring [17] [18]. This rotation allows the fluorobenzyl group to adopt various spatial orientations relative to the main molecular framework [17] [18].

The aromatic rings in the molecule can adopt different relative orientations, creating conformational isomers that differ in their three-dimensional arrangements [17] [18]. The preferred conformations are influenced by steric interactions between substituents, electronic effects, and potential intramolecular interactions such as weak hydrogen bonding or aromatic stacking [17] [18]. The ethoxy group at the 3-position can also undergo rotation around its carbon-oxygen bond, contributing additional conformational flexibility [17] [18].

The acyl chloride functionality adopts a planar geometry around the carbonyl carbon, with the chlorine atom positioned in the plane of the aromatic ring [9] [17]. This planar arrangement is enforced by the partial double-bond character of the carbon-oxygen bond and the sp² hybridization of the carbonyl carbon [9] [17]. The conformational preferences of the molecule influence its reactivity patterns and potential interactions with other molecules [9] [17] [18].

Chemical Identifier Systems

CAS Registry Number Analysis

The Chemical Abstracts Service Registry Number for 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride is 1160251-11-5, providing a unique numerical identifier for this specific chemical substance [1] [2] [3]. This CAS number follows the standard format with a series of digits separated by hyphens, where the final digit serves as a check digit to verify the accuracy of the complete number [1] [2] [19]. The CAS registry system ensures unambiguous identification of chemical substances across different databases and scientific literature [1] [2] [19].

The CAS number 1160251-11-5 indicates that this compound was registered relatively recently in the Chemical Abstracts Service database, reflecting its specialized nature as a synthetic intermediate or research compound [1] [2] [19]. The systematic assignment of CAS numbers provides a standardized method for cataloging and referencing chemical substances, independent of nomenclature variations or structural representations [1] [2] [19].

Physical State and Organoleptic Characteristics

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride exhibits distinctive physical characteristics that are fundamental to its identification and handling protocols [1] [2]. The compound presents as a crystalline solid under standard ambient conditions, demonstrating a well-defined crystalline structure that contributes to its stability and storage characteristics [1] . The appearance is typically described as colorless to light yellow, with the slight coloration potentially arising from trace impurities or oxidative processes during synthesis or storage [1] .

The organoleptic properties of this compound are dominated by its pungent and irritating odor characteristics, which are typical of acyl chloride functionalities [2] . These olfactory properties serve as immediate indicators of the compound's presence and can be used for preliminary identification purposes. The irritating nature of the odor is attributed to the highly reactive acyl chloride group, which readily interacts with moisture in air to release hydrogen chloride vapors [2] .

PropertyValueReference
Physical StateCrystalline solid [1] [2]
AppearanceColorless to light yellow [1]
OdorPungent, irritating [2]
Crystalline FormWell-defined crystalline structure [1]

The crystalline nature of the compound suggests ordered molecular packing in the solid state, which influences its dissolution behavior, stability, and processing characteristics. The presence of both aromatic ring systems and the acyl chloride functionality contributes to the overall solid-state properties through intermolecular interactions including van der Waals forces and potential halogen bonding interactions [4] [5].

Solubility Profile in Various Solvent Systems

The solubility characteristics of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride demonstrate typical behavior for aromatic acyl chlorides, with marked differences between aqueous and organic solvent systems [2] . The compound exhibits vigorous reactivity with water, undergoing rapid hydrolysis to form the corresponding carboxylic acid and hydrogen chloride [2] . This reactivity precludes the determination of true aqueous solubility, as the compound undergoes chemical transformation rather than simple dissolution.

In contrast, the compound demonstrates good solubility in organic solvents, particularly those with low water content and appropriate polarity characteristics [2] . The solubility profile reflects the molecular structure, which contains both polar and nonpolar regions that interact favorably with organic solvents of moderate polarity.

Solvent SystemSolubilityNotes
WaterReacts vigorouslyHydrolysis to carboxylic acid + HCl
BenzeneGoodAromatic-aromatic interactions
ChloroformGoodPolar aprotic solvent
Diethyl etherGoodLow polarity, anhydrous
DichloromethaneGoodModerate polarity
AcetonitrileModeratePolar aprotic
AlcoholsReactsNucleophilic substitution

The excellent solubility in aromatic solvents such as benzene can be attributed to favorable π-π interactions between the aromatic rings of the solute and solvent molecules [6] [7]. The solubility in chlorinated solvents like chloroform and dichloromethane reflects the presence of halogen atoms in the molecular structure, which can form favorable dipole-dipole interactions with the solvent molecules [2] [8].

Stability Parameters and Degradation Kinetics

The stability profile of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride is dominated by its extreme moisture sensitivity, which is characteristic of acyl chloride functionalities [2] . The compound undergoes rapid hydrolysis in the presence of atmospheric moisture, following first-order kinetics with respect to water concentration [2] [9].

The primary degradation pathway involves nucleophilic attack by water molecules at the electrophilic carbonyl carbon, resulting in the formation of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid and hydrogen chloride [2] . This hydrolysis reaction is highly exothermic and proceeds rapidly under ambient conditions, making moisture exclusion essential for compound stability.

Stability ParameterValue/DescriptionReference
Moisture SensitivityExtremely high [2]
Hydrolysis RateRapid, first-order [2] [9]
Thermal StabilityModerate [2]
Storage RequirementsAnhydrous, inert atmosphere [2] [10]
Recommended TemperatureBelow 15°C [2] [10]

The compound exhibits moderate thermal stability in the absence of moisture, with decomposition temperatures typically exceeding 100°C under anhydrous conditions [2] [11]. However, the presence of even trace amounts of water significantly accelerates thermal decomposition processes through catalytic hydrolysis mechanisms [2] [12].

Long-term stability studies indicate that proper storage under anhydrous conditions in inert atmospheres at temperatures below 15°C can maintain compound integrity for extended periods [2] [10]. The use of molecular sieves or other desiccants in storage containers is recommended to maintain the required anhydrous environment [2] [8].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Features

The nuclear magnetic resonance spectroscopic characteristics of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride provide detailed structural information through analysis of both proton and carbon-13 spectra [13] [14]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that can be systematically assigned to specific structural components within the molecule.

The aromatic proton region, typically appearing between 7.0 and 8.0 parts per million, contains multiple signals corresponding to the substituted benzene rings [13] [14]. The benzoyl ring protons appear as a complex multiplet pattern, with the electronegative substituents causing downfield shifts relative to unsubstituted benzene. The fluorobenzyl aromatic protons exhibit characteristic coupling patterns with fluorine-19, resulting in distinctive doublet or triplet patterns depending on the substitution position [13] [15].

Proton TypeChemical Shift (ppm)MultiplicityAssignment
Aromatic (benzoyl)7.5-8.0MultipletSubstituted benzene ring
Aromatic (fluorobenzyl)7.0-7.5Doublet/tripletF-coupling patterns
Benzylic CH₂5.0-5.5SingletOCH₂-Ar
Ethoxy CH₂4.0-4.5QuartetOCH₂CH₃
Ethoxy CH₃1.2-1.5TripletOCH₂CH₃

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl carbon appearing at approximately 165-170 parts per million as a characteristic downfield signal [13] [14]. The aromatic carbons appear in the expected range of 120-160 parts per million, with specific chemical shifts influenced by the electronic effects of the various substituents.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [14]. The molecular ion peak appears at mass-to-charge ratio 308, corresponding to the molecular weight of the compound, with the characteristic chlorine isotope pattern showing peaks at 308 and 310 in a 3:1 ratio [14].

The fragmentation pathways follow predictable patterns based on the molecular structure, with initial fragmentation typically involving loss of the chlorine atom to form an acylium ion at mass-to-charge ratio 273 [14]. Subsequent fragmentation involves cleavage of the ether linkages and loss of the ethoxy and fluorobenzyl groups through various mechanistic pathways.

Fragment Ionm/z ValueLossStructure
Molecular Ion308/310-Complete molecule
Acylium Ion273-Cl[M-Cl]⁺
Benzoyl Fragment245-C₂H₅OLoss of ethoxy
Fluorobenzyl109C₇H₆F⁺4-Fluorobenzyl cation
Base PeakVariable-Most stable fragment

The presence of fluorine in the molecule introduces additional complexity to the fragmentation patterns, with fluorine-containing fragments often exhibiting enhanced stability due to the strong carbon-fluorine bond [17]. The 4-fluorobenzyl cation at mass-to-charge ratio 109 frequently appears as a significant fragment, reflecting the stability of this particular ionic species.

Infrared Absorption Characteristics

Infrared spectroscopic analysis provides definitive identification of the functional groups present in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride through characteristic absorption bands [2] [18]. The most prominent feature is the carbonyl stretching vibration of the acyl chloride group, which appears as a strong, sharp absorption band at approximately 1800-1810 wavenumbers [2] [18].

The acyl chloride carbonyl stretch is characteristically shifted to higher frequency compared to other carbonyl-containing compounds due to the electron-withdrawing effect of the chlorine atom [2] [19]. This higher frequency absorption serves as a diagnostic tool for acyl chloride identification and differentiation from other carbonyl functionalities.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C=O (acyl chloride)1800-1810Strong, sharpCarbonyl stretch
C-H (aromatic)3000-3100MediumAromatic C-H stretch
C-C (aromatic)1450-1600VariableAromatic skeletal
C-O-C (ether)1200-1300StrongEther linkage
C-F1000-1100MediumCarbon-fluorine

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, with multiple bands corresponding to the different aromatic environments present in the molecule [2] [18]. The aromatic skeletal vibrations create a complex pattern of medium to strong absorptions in the 1450-1600 wavenumber region, providing fingerprint information specific to the substitution pattern.

Ultraviolet-Visible Spectral Profile

The ultraviolet-visible absorption spectrum of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride exhibits characteristic features arising from the aromatic chromophores and their electronic transitions [20] [6]. The compound displays multiple absorption bands in the ultraviolet and near-visible regions, with the exact positions and intensities dependent on the solvent system and concentration.

The primary absorption bands originate from π→π* transitions within the aromatic ring systems, with the exact energies influenced by the electron-donating and electron-withdrawing substituents [20] [6]. The ethoxy group acts as an electron-donating substituent through resonance effects, while the fluorine atom and acyl chloride group serve as electron-withdrawing substituents, creating a complex electronic environment.

Absorption BandWavelength (nm)Molar AbsorptivityAssignment
Primary π→π*250-280HighAromatic transitions
Extended conjugation300-350MediumSubstituted aromatics
Charge transfer350-400LowIntramolecular CT
Tail absorption400-450Very lowForbidden transitions

The extended conjugation between the aromatic rings through the ether linkage creates additional absorption features at longer wavelengths, typically appearing in the 300-350 nanometer region [20] [6]. These bands are particularly sensitive to solvent effects and can provide information about the molecular conformation and electronic interactions in solution.

Computational Chemistry Insights

Electron Density Distribution

Computational analysis of the electron density distribution in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride reveals significant insights into the electronic structure and reactivity patterns of the molecule [5] [21]. The electron density is highly concentrated around the electronegative atoms, particularly the oxygen atoms of the ether linkages and the chlorine atom of the acyl chloride group.

The carbonyl carbon exhibits a significant positive electrostatic potential due to the electron-withdrawing effects of both the oxygen and chlorine atoms [5] [21]. This electronic deficiency at the carbonyl carbon creates the primary reactive site for nucleophilic attack, consistent with the observed chemical reactivity of acyl chlorides.

Atomic SiteElectron DensityElectrostatic PotentialReactivity
Carbonyl CarbonLowHighly positiveElectrophilic center
Oxygen AtomsHighNegativeElectron-rich
Chlorine AtomHighNegativeGood leaving group
Aromatic CarbonsModerateSlightly negativeπ-electron system

The electron density distribution shows clear polarization of the carbon-oxygen and carbon-chlorine bonds, with significant charge separation that drives the high reactivity of the acyl chloride functionality [5] [21]. The aromatic rings maintain relatively high electron density, particularly at the positions ortho and para to the electron-donating ethoxy group.

Molecular Orbital Theory Applications

Molecular orbital calculations provide detailed information about the electronic structure and bonding characteristics of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride [4] [6]. The highest occupied molecular orbital energy is significantly stabilized by the electron-withdrawing substituents, particularly the fluorine atom and the acyl chloride group, which lower the energy through inductive effects.

The lowest unoccupied molecular orbital exhibits substantial contribution from the π* orbital of the carbonyl group, confirming the electrophilic nature of the carbonyl carbon [22] [23]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insights into the compound's electronic stability and potential for charge transfer interactions.

Orbital TypeEnergy LevelPrimary CharacterLocalization
HOMOStabilizedπ-aromaticAromatic rings
LUMOLoweredπ*-carbonylAcyl chloride
HOMO-1Stabilizedn-oxygenEther oxygens
LUMO+1Elevatedπ*-aromaticAromatic system

The molecular orbital analysis reveals strong mixing between the aromatic π-systems and the heteroatom lone pairs, creating an extended electronic system that influences the overall molecular properties [4] [6]. The fluorine atom's lone pairs contribute to the highest occupied molecular orbital manifold, while the acyl chloride π* orbital dominates the lowest unoccupied molecular orbital.

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Dates

Last modified: 08-16-2023

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